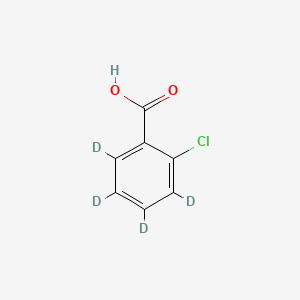

2-クロロ安息香酸-d4

概要

説明

2-Chlorobenzoic Acid-d4 is the deuterium labeled 2-Chlorobenzoic acid . It is a white solid and is used in a variety of applications such as in the analysis of drug metabolites, chemical reactions, and in the study of protein-ligand interactions . This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, as it can serve as an internal standard for the quantification of other compounds in complex mixtures .

Synthesis Analysis

2-Chlorobenzoic Acid-d4 is prepared by the oxidation of 2-chlorotoluene . The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene . The chloride is readily replaced by ammonia to 2-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzoic Acid-d4 has been studied using various spectroscopic techniques . The results of the molecular structure and vibrational frequencies obtained on the basis of calculations are presented and critically compared with the experimental IR data recorded in the gas phase .

Chemical Reactions Analysis

The chloride in 2-Chlorobenzoic Acid-d4 is readily replaced by ammonia to form 2-aminobenzoic acid . This reaction is an example of nucleophilic aromatic substitution, where the electron-rich ammonia molecule attacks the electron-poor aromatic ring.

Physical and Chemical Properties Analysis

2-Chlorobenzoic Acid-d4 is a white solid . It is soluble in DMSO and Methanol . The molecular formula of 2-Chlorobenzoic Acid-d4 is C7HClD4O2 and its molecular weight is 160.59 g/mol .

科学的研究の応用

合成化学リファレンスツール

2-クロロ安息香酸-d4は、合成化学におけるリファレンスツールとして使用されます . これは安定同位体標識化合物であり、システム内での化合物の経路を追跡するために使用できる非放射性同位体を含んでいます .

生物修復

This compoundは、クロロ安息香酸の生物修復に関与する可能性があります . 生物修復は、環境条件を変更して微生物の成長を促進し、ターゲット汚染物質を分解することにより、水、土壌、地下物質を含む汚染された媒体を処理するために使用されるプロセスです .

除草剤および殺虫剤の分解

This compoundを含むクロロ安息香酸(CBA)は、特定の除草剤および殺虫剤の分解中に中間体として生成される可能性があります . たとえば、2,6-CBAは、ジクロベニルの微生物分解中に中間体として生成されます .

薬物代謝

This compoundは、哺乳類を含む生きた生物における特定の薬物の代謝中に生成される可能性もあります . たとえば、抗炎症薬であるインドメタシンは、分解によって4-CBAを生成します .

環境汚染指標

環境中のthis compoundの存在は、ポリ塩化ビフェニル(PCB)の分解など、特定の供給源からの汚染を示す可能性があります . PCBは細菌や真菌によって分解され、CBAが最終分解生成物として生成されます

Safety and Hazards

2-Chlorobenzoic Acid-d4 may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention .

作用機序

Target of Action

2-Chlorobenzoic Acid-d4 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process

Mode of Action

It’s known that deuterium incorporation can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and the resulting changes.

Biochemical Pathways

The compound’s deuterium labeling is used for quantitation in drug development, suggesting it may be involved in various biochemical pathways depending on the specific drug molecule it’s incorporated into .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .

Result of Action

The use of deuterium labeling in drug development suggests it plays a role in tracking and quantifying the behavior of drug molecules in the body .

生化学分析

Biochemical Properties

2-Chlorobenzoic Acid-d4 plays a role in biochemical reactions. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Molecular Mechanism

It is known that the chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid

Metabolic Pathways

A catabolic pathway for the degradation of 2-chlorobenzoate by a strain of Pseudomonas stutzeri has been proposed .

特性

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678654 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219795-28-4 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)